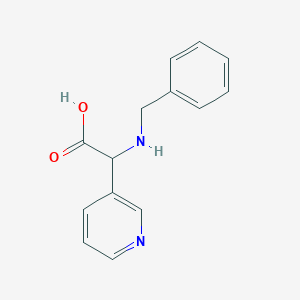

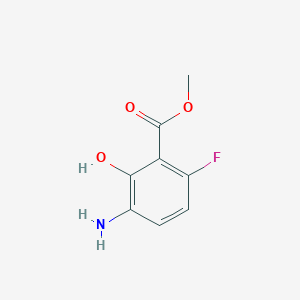

![molecular formula C14H12FN5O2 B2691940 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946331-97-1](/img/structure/B2691940.png)

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a heterocyclic compound. It contains nitrogen atoms at 1 and 2 positions in a six-membered ring . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The compound “2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” was characterized by FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was also analyzed .Physical And Chemical Properties Analysis

The compound “2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” has a molecular formula of C17H18FN5O3 and a molecular weight of 359.361. The Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has shown the synthesis and characterization of pyrazole-acetamide derivatives leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, form supramolecular architectures and exhibit significant antioxidant activity as determined by in vitro assays (Chkirate et al., 2019).

Fluorogenic Dyes

Another study explored the oxidation of certain derivatives to form compounds that demonstrate significant shifts in absorption and emission spectra, suggesting their utility as fluorogenic dyes. This transformation indicates a potential application in materials science for these compounds (Zaitseva et al., 2020).

Pyrazole-Imidazole-Triazole Hybrids

The synthesis of pyrazole-imidazole-triazole hybrids has been investigated for antimicrobial activity. These compounds were synthesized through a click reaction and showed significant potency, suggesting their potential in developing new antimicrobial agents (Punia et al., 2021).

TSPO Ligands for Neuroinflammation

A series of pyrazolo[1,5-a]pyrimidines related to the compound were synthesized and evaluated for their ability to bind to the translocator protein (TSPO), an early biomarker of neuroinflammatory processes. Some of these derivatives showed high affinity for TSPO and potential as PET-radiotracers for neuroinflammation, highlighting the compound's relevance in neuroscientific research (Damont et al., 2015).

Novel Pyrazoles for Drug Discovery

Further studies into the synthesis of novel pyrazole derivatives have underscored their potential in novel drug discovery, particularly for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies have provided insights into the interaction between these synthesized compounds and specific enzymes, indicating their pharmaceutical potential (Thangarasu et al., 2019).

properties

IUPAC Name |

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c1-8-11-6-17-20(10-4-2-9(15)3-5-10)13(11)14(22)19(18-8)7-12(16)21/h2-6H,7H2,1H3,(H2,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUWKRCSUMVHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

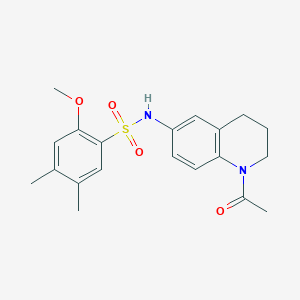

![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2691858.png)

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2691860.png)

![(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2691866.png)

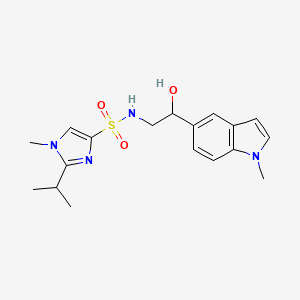

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2691867.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2691871.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2691872.png)

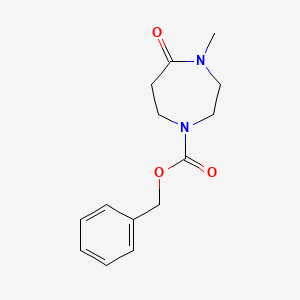

![6-(2-Methoxyphenyl)-2-[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691877.png)